Cas no 103573-69-9 ((2E)-3-(1H-indol-4-yl)prop-2-enoic acid)
(2E)-3-(1H-indol-4-yl)prop-2-enoic acid Chemical and Physical Properties
Names and Identifiers
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- (E)-3-(1H-INDOL-4-YL)ACRYLIC ACID
- 3-(1h-indol-4-yl)acrylic acid
- 2-propenoic acid,3-(1h-indol-4-yl)-
- 3-(1h-indol-4-yl)prop-2-enoic acid
- (2E)-3-(1H-indol-4-yl)prop-2-enoic acid
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- Inchi: 1S/C11H9NO2/c13-11(14)5-4-8-2-1-3-10-9(8)6-7-12-10/h1-7,12H,(H,13,14)/b5-4+
- InChI Key: RJBBQOCJVSLAMB-SNAWJCMRSA-N
- SMILES: OC(/C=C/C1=CC=CC2=C1C=CN2)=O
Computed Properties
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 14
- Rotatable Bond Count: 2
- Complexity: 250
- XLogP3: 2
- Topological Polar Surface Area: 53.1
(2E)-3-(1H-indol-4-yl)prop-2-enoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1831566-1g |
3-(1H-indol-4-yl)prop-2-enoic acid |
103573-69-9 | 1g |
$728.0 | 2023-09-19 | ||
| Enamine | EN300-1831566-5g |
3-(1H-indol-4-yl)prop-2-enoic acid |
103573-69-9 | 5g |
$2110.0 | 2023-09-19 | ||
| Enamine | EN300-1831566-10g |
3-(1H-indol-4-yl)prop-2-enoic acid |
103573-69-9 | 10g |
$3131.0 | 2023-09-19 | ||
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ8188-1G |
(2E)-3-(1H-indol-4-yl)prop-2-enoic acid |
103573-69-9 | 95% | 1g |
¥ 2,970.00 | 2023-03-30 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ8188-5G |
(2E)-3-(1H-indol-4-yl)prop-2-enoic acid |
103573-69-9 | 95% | 5g |
¥ 8,890.00 | 2023-03-30 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ8188-10G |
(2E)-3-(1H-indol-4-yl)prop-2-enoic acid |
103573-69-9 | 95% | 10g |
¥ 13,186.00 | 2023-03-30 | |
| Enamine | EN300-1831566-0.05g |
3-(1H-indol-4-yl)prop-2-enoic acid |
103573-69-9 | 0.05g |
$612.0 | 2023-09-19 | ||
| Enamine | EN300-1831566-0.1g |
3-(1H-indol-4-yl)prop-2-enoic acid |
103573-69-9 | 0.1g |
$640.0 | 2023-09-19 | ||
| Enamine | EN300-1831566-0.25g |
3-(1H-indol-4-yl)prop-2-enoic acid |
103573-69-9 | 0.25g |
$670.0 | 2023-09-19 | ||
| Enamine | EN300-1831566-0.5g |
3-(1H-indol-4-yl)prop-2-enoic acid |
103573-69-9 | 0.5g |
$699.0 | 2023-09-19 |
(2E)-3-(1H-indol-4-yl)prop-2-enoic acid Suppliers
(2E)-3-(1H-indol-4-yl)prop-2-enoic acid Related Literature
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1. Exclusive enantioselective recognition of glucopyranosides by inherently chiral hemicryptophanes†Olivier Perraud,Alexandre Martinez,Jean-Pierre Dutasta Chem. Commun., 2011,47, 5861-5863
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Qiaoe Wang,Meiling Lian,Xiaowen Zhu,Xu Chen RSC Adv., 2021,11, 192-197
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Gerald J. Meyer,Leif Hammarström Chem. Sci., 2020,11, 3460-3473
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Weili Dai,Guangjun Wu,Michael Hunger Chem. Commun., 2015,51, 13779-13782
Additional information on (2E)-3-(1H-indol-4-yl)prop-2-enoic acid
Introduction to (2E)-3-(1H-indol-4-yl)prop-2-enoic Acid (CAS No. 103573-69-9)
(2E)-3-(1H-indol-4-yl)prop-2-enoic acid, with the CAS number 103573-69-9, is a compound of significant interest in the field of pharmaceutical chemistry and biochemistry. This molecule, characterized by its indole moiety and α,β-unsaturated carboxylic acid functional group, has garnered attention due to its potential biological activities and its role in various chemical syntheses. The structural features of this compound make it a valuable scaffold for the development of novel therapeutic agents.
The indole ring, a prominent aromatic system in organic chemistry, is well-known for its presence in numerous natural products and bioactive molecules. In particular, indole derivatives have been extensively studied for their pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer effects. The incorporation of an indole group into a propenoic acid framework introduces unique reactivity and biological interactions, making (2E)-3-(1H-indol-4-yl)prop-2-enoic acid a compound of considerable interest.
Recent research has highlighted the importance of α,β-unsaturated carboxylic acids in drug design. These compounds often exhibit enhanced bioavailability and binding affinity due to their ability to form multiple hydrogen bonds and engage in π-stacking interactions with biological targets. The presence of the double bond in (2E)-3-(1H-indol-4-yl)prop-2-enoic acid not only contributes to its structural diversity but also influences its electronic properties, which can be leveraged in the development of targeted therapies.
In the context of medicinal chemistry, (2E)-3-(1H-indol-4-yl)prop-2-enoic acid has been explored as a potential intermediate in the synthesis of more complex molecules. Its versatile reactivity allows for modifications at multiple sites, enabling the creation of derivatives with tailored biological activities. For instance, functionalization of the indole ring or the propenoic acid moiety can lead to compounds with improved pharmacokinetic profiles or enhanced target specificity.
One of the most compelling aspects of (2E)-3-(1H-indol-4-yl)prop-2-enoic acid is its potential role in modulating cellular signaling pathways. Studies have suggested that indole derivatives can interact with various enzymes and receptors, influencing processes such as inflammation and cell proliferation. The specific arrangement of atoms in this compound allows it to engage with biological targets in a manner that may lead to therapeutic benefits. For example, its structure might enable it to inhibit key enzymes involved in cancer progression or to modulate immune responses.
The synthesis of (2E)-3-(1H-indol-4-yl)prop-2-enoic acid involves multi-step organic reactions that highlight the synthetic prowess required to produce complex molecules. Key steps typically include condensation reactions to form the double bond, followed by functional group transformations to introduce the indole moiety. Advances in synthetic methodologies have made it possible to produce this compound with high yield and purity, facilitating further studies into its biological properties.
From a computational chemistry perspective, (2E)-3-(1H-indol-4-yl)prop-2-enoic acid has been subjected to molecular modeling studies to understand its interactions with biological targets. These studies provide insights into how the compound might bind to receptors or enzymes at the molecular level. By predicting binding affinities and interaction modes, researchers can optimize the structure for better efficacy and reduced side effects.
The pharmacological evaluation of (2E)-3-(1H-indol-4-ylo prop - 2 - enoic acid has revealed several promising activities. Initial assays have shown potential antimicrobial properties against various bacterial strains, suggesting its use in developing new antibiotics or antimicrobial agents. Additionally, preclinical studies have indicated that this compound may have anti-inflammatory effects by modulating key signaling pathways involved in inflammation.
In conclusion, (2E)-3-(1H-indol - 4 - yl)prop - 2 - enoic acid (CAS No. 103573 - 69 - 9) is a multifaceted compound with significant potential in pharmaceutical research. Its unique structural features and reactivity make it a valuable scaffold for drug discovery efforts aimed at addressing various diseases. As research continues to uncover new applications for this molecule, it is likely that (2E)-3-(1H-indol - 4 - yl)prop - 2 - enoic acid will play an increasingly important role in the development of novel therapeutic agents.
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